N-Desmethyl Almotriptan

Beschreibung

Eigenschaften

IUPAC Name |

N-methyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2S/c1-17-7-6-14-11-18-16-5-4-13(10-15(14)16)12-22(20,21)19-8-2-3-9-19/h4-5,10-11,17-18H,2-3,6-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREINZNGILEJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747543 | |

| Record name | N-Methyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334981-12-3 | |

| Record name | N-Methyl-5-[(1-pyrrolidinylsulfonyl)methyl]-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334981-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-5-((1-pyrrolidinylsulfonyl)methyl)-1H-indole-3-ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334981123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Desmethyl almotriptan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LX8M2H6V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-desmethylalmotriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Desmethyl Almotriptan

Introduction

N-Desmethyl Almotriptan is a primary metabolite of Almotriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine.[1] As a significant transformation product of a widely used pharmaceutical agent, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside methodologies for its analysis and synthesis. This document is structured to deliver not just data, but also the scientific reasoning behind the presented information, ensuring a holistic understanding for the reader.

This compound, also known as Almotriptan Impurity C, is formed through the N-demethylation of the parent drug, Almotriptan.[2] Its presence and behavior in biological systems and pharmaceutical formulations are of critical importance for understanding Almotriptan's metabolism, pharmacokinetics, and potential toxicological profile. Furthermore, as a potential impurity in the drug substance, its characterization is a regulatory requirement.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure. This compound is structurally similar to its parent compound, with the key difference being the absence of one methyl group on the terminal nitrogen of the ethylamine side chain.

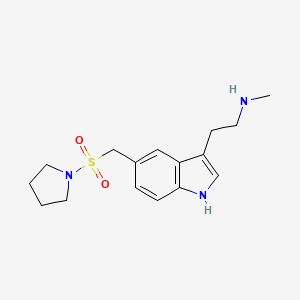

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | N-methyl-2-(5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-indol-3-yl)ethan-1-amine | [3] |

| Molecular Formula | C₁₆H₂₃N₃O₂S | [4] |

| Molecular Weight | 321.44 g/mol | [4] |

| CAS Number | 334981-12-3 | [4] |

| Canonical SMILES | CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3 | [3] |

Physicochemical Properties

The physicochemical properties of a drug metabolite are crucial in determining its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for accumulation and toxicity. Due to the limited availability of direct experimental data for this compound, some properties are inferred from the parent drug, Almotriptan, or predicted using computational models.

Solubility

Almotriptan malate is described as being freely soluble in water and methanol, but practically insoluble in ethanol and methylene chloride.[5] The N-demethylation to form this compound results in a secondary amine, which is still a basic and polar functional group. Therefore, it is anticipated that this compound will also exhibit good solubility in aqueous and polar protic solvents. The solubility of Almotriptan malate in organic solvents such as DMSO and dimethylformamide is approximately 0.1 and 0.2 mg/mL, respectively.[6] It is expected that this compound would have a similar solubility profile.

Table 2: Predicted and Inferred Solubility of this compound

| Solvent | Predicted/Inferred Solubility | Rationale |

| Water | Soluble | The presence of polar functional groups (amine, sulfonamide, indole N-H) suggests good aqueous solubility, similar to the parent drug. |

| Methanol | Soluble | Expected to be soluble in polar protic solvents, mirroring the behavior of Almotriptan. |

| Ethanol | Sparingly Soluble to Insoluble | Similar to Almotriptan, solubility in less polar alcohols is likely to be limited. |

| DMSO | Soluble | Expected to be soluble, analogous to Almotriptan. |

| Acetonitrile | Likely Soluble | Often used as a solvent in HPLC analysis of Almotriptan and its impurities, suggesting solubility. |

pKa (Acid Dissociation Constant)

The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different physiological pH values. The ionization state, in turn, influences solubility, permeability, and receptor binding.

This compound possesses two primary ionizable centers: the secondary amine in the ethylamine side chain and the indole nitrogen. The secondary amine is basic, while the indole nitrogen is weakly acidic.

-

Predicted Basic pKa (Secondary Amine): Based on the structure of similar tryptamine derivatives, the secondary amine is expected to have a pKa in the range of 9.5 - 10.5. This means that at physiological pH (around 7.4), this group will be predominantly protonated (positively charged).

-

Predicted Acidic pKa (Indole Nitrogen): The indole N-H is weakly acidic, with a predicted pKa of approximately 16-17. Therefore, under physiological conditions, this group will be in its neutral, protonated form.

The overall charge of the molecule at physiological pH will be positive, which will significantly impact its interaction with biological membranes and drug transporters.

LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. A higher logP value indicates greater lipophilicity.

The experimental logP of the parent drug, Almotriptan, is reported to be 1.6.[1] The removal of a methyl group to form this compound would be expected to slightly decrease the lipophilicity. Therefore, the predicted logP of this compound would be slightly lower than that of Almotriptan.

-

Predicted LogP: Using computational models, the predicted logP for this compound is in the range of 1.2 to 1.5. This value suggests that the compound is moderately lipophilic and should be able to cross cell membranes to some extent.

Melting Point

The melting point of a compound is an important physical property that provides information about its purity and crystalline structure. There is no publicly available experimental data for the melting point of this compound. As a reference, Almotriptan malate has a reported melting point of 162 °C (with decomposition).[7] It is expected that this compound, as a free base, would have a different melting point.

Stability

The chemical stability of a drug metabolite is crucial for its accurate quantification in biological matrices and for understanding its potential to degrade into other compounds. While specific stability studies on this compound are not available, insights can be gained from forced degradation studies conducted on Almotriptan.

A study on the forced degradation of Almotriptan maleate showed that the drug is susceptible to degradation under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic conditions, while it was found to be stable under thermal stress.[8] Given the structural similarity, it is reasonable to assume that this compound would exhibit a similar stability profile. The secondary amine in this compound could be susceptible to oxidation and other degradation pathways.

Analytical Methodologies

The accurate detection and quantification of this compound are essential for pharmacokinetic studies, impurity profiling, and quality control of Almotriptan drug products. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the analysis of Almotriptan and its impurities, which can be adapted for the specific quantification of this compound.[9][10][11]

Principle: Reversed-phase HPLC is the preferred mode of separation, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Typical HPLC Parameters for Analysis of Almotriptan and its Impurities:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, ammonium acetate) and an organic modifier (e.g., acetonitrile, methanol). The pH of the buffer is a critical parameter for achieving good peak shape and resolution for basic compounds like this compound.

-

Detection: UV detection is commonly used, with a detection wavelength typically around 227-282 nm, which corresponds to the chromophore of the indole ring.[9] Mass spectrometry (MS) detection provides higher sensitivity and selectivity and can be used for confirmation of identity.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Protocol for HPLC-UV Analysis (Example):

-

Preparation of Standard Solutions:

-

Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile) to prepare a stock solution.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.

-

-

Preparation of Sample Solutions:

-

For drug substance analysis, dissolve a known amount of the Almotriptan sample in the diluent.

-

For biological samples (e.g., plasma), a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is required to remove interfering matrix components.

-

-

Chromatographic Analysis:

-

Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peak areas.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural elucidation and sensitive quantification of this compound.

Principle: In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecule provides structural information.

-

Expected Mass Spectrum: The protonated molecule of this compound [M+H]⁺ would have an m/z of 322.16.

-

Fragmentation Pattern: The fragmentation of this compound in the mass spectrometer is expected to involve cleavage of the ethylamine side chain and fragmentation of the sulfonamide group, providing characteristic fragment ions that can be used for its identification and quantification.

Caption: A simplified workflow for the analysis of this compound by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the unambiguous structural confirmation of this compound.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons of the indole ring, the methylene protons of the ethylamine and pyrrolidine rings, the N-methyl protons, and the N-H protons.

-

¹³C NMR: The carbon NMR spectrum would provide information about the number and types of carbon atoms in the molecule.

While a fully assigned NMR spectrum for this compound is not publicly available, its spectrum can be predicted based on the known spectra of Almotriptan and other similar indole derivatives.

Synthesis and Formation

This compound can be obtained through two primary routes: as a metabolite of Almotriptan in biological systems and through chemical synthesis for use as a reference standard.

Metabolic Pathway

Almotriptan is primarily metabolized in the liver. The formation of this compound occurs via N-demethylation, a common metabolic reaction for drugs containing N-alkylamine moieties. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, although to a lesser extent than metabolism by monoamine oxidase-A for the parent drug.[12]

Caption: Simplified metabolic pathway of Almotriptan leading to the formation of this compound.

Chemical Synthesis

The chemical synthesis of this compound as a reference standard is crucial for its accurate identification and quantification. A common synthetic route involves the N-demethylation of Almotriptan or the use of a protected N-methylaminoethyl side chain during the synthesis of the indole core. A detailed, publicly available synthetic procedure is not readily found, but a potential retro-synthetic approach is outlined below.

Protocol for a Potential Synthetic Approach:

-

Starting Material: A suitable protected N-methyl-2-(1H-indol-3-yl)ethanamine derivative.

-

Sulfonylation: Introduction of the pyrrolidinylsulfonylmethyl group at the C5 position of the indole ring. This can be achieved through a multi-step process involving chlorosulfonylation followed by reaction with pyrrolidine.

-

Deprotection: Removal of the protecting group from the secondary amine to yield this compound.

-

Purification: The final product would be purified using techniques such as column chromatography or recrystallization to obtain the reference standard with high purity.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound, a key metabolite of the anti-migraine drug Almotriptan. While a significant amount of information can be inferred from its parent compound and predicted using computational methods, there remains a need for more extensive experimental data to fully characterize this important molecule. The analytical methodologies described herein provide a robust framework for the detection, quantification, and structural elucidation of this compound. A deeper understanding of its properties is essential for advancing our knowledge of Almotriptan's pharmacology and for ensuring the quality and safety of this important therapeutic agent.

References

-

Veeprho. (n.d.). N-Nitroso Desmethyl Almotriptan Impurity. Retrieved from [Link]

-

Veeprho. (n.d.). N,N-Dinitroso Desmethyl Almotriptan. Retrieved from [Link]

-

Aligns Pharma. (n.d.). Almotriptan Impurities. Retrieved from [Link]

-

Veeprho. (n.d.). Almotriptan EP Impurity C. Retrieved from [Link]

- Parashar, M., & Jain, A. (2021). SIMPLE RP-HPLC METHOD DEVELOPMENT FOR THE ESTIMATION OF ALMOTRIPTAN MALATE IN NASAL IN-SITU FORMULATION. Journal of Advanced Scientific Research, 12(3), 100-103.

-

National Center for Biotechnology Information. (n.d.). Almotriptan. PubChem. Retrieved from [Link]

- Saibaba, B., Vishnuvardhan, C., Rani, P. J., & Kumar, N. S. (2018). Stability-Indicating Reversed-Phase UHPLC Method Development and Characterization of Degradation Products of Almotriptan Maleate by LC-QTOF-MS/MS.

-

National Center for Biotechnology Information. (n.d.). N-nitroso-desmethyl-almotriptan. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic destiny of secondary and tertiary amines. Retrieved from [Link]

- Zohairi, F., Khandelia, H., & Zanjani, A. A. H. (2023). Interaction of psychedelic tryptamine derivatives with a lipid bilayer. Chemistry and Physics of Lipids, 251, 105279.

- Suneetha, A., & Syamasundar, B. (2010). Development and Validation of HPLC Method for the Determination of Almotriptan Malate in Bulk and Tablet Dosage Forms. E-Journal of Chemistry, 7(4), 1269-1274.

-

ResearchGate. (n.d.). Structures of N‐desmethyl sumatriptan, N,N‐didesmethyl sumatriptan, zolmitriptan, and N,N‐dimethyltryptamine. Retrieved from [Link]

-

SCIEX. (n.d.). Estimation of Almotriptan-Related Impurities by Capillary Zone Electrophoresis. Retrieved from [Link]

- Rettie, A. E., & Haining, R. L. (2002). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 30(12), 1435–1441.

- Brown, T. N., & Brown, T. N. (2024). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis.

- Zhang, Y., & Duan, C. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

- Pascual-López, J., & Láinez, M. J. (2004). Triptans and CNS side-effects: pharmacokinetic and metabolic mechanisms. Cephalalgia : an international journal of headache, 24(4), 284–291.

- Ramu, B. K., Rao, G. V., & Rambabu, C. (2019). A New Spectrophotometric Method for the Estimation of Almotriptan Malate in Tablets Using Metol - Cr (VI) Reagent. Acta Scientific Pharmaceutical Sciences, 3(10), 52-55.

- El-Gendy, M. A., El-Zeiny, M. B., & El-Sherbiny, D. T. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(1), 226.

-

ResearchGate. (n.d.). 1H- and 13C-NMR spectra of impurity. Retrieved from [Link]

- Chapman University Digital Commons. (2024).

- Zhang, Y., & Duan, C. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

- Brown, T. N., & Brown, T. N. (2023).

-

ResearchGate. (n.d.). Method Development and Validation of Almotriptan in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Almotriptan Malate-impurities. Retrieved from [Link]

- ResearchGate. (2023). Multi-omic analyses of triptan-treated migraine attacks gives insight into molecular mechanisms.

-

ResearchGate. (n.d.). Solubility data of Almotriptan malate in different mediums. Retrieved from [Link]

- Meyer, F., & Maurer, H. H. (2023). Metabolism of sumatriptan revisited. Basic & clinical pharmacology & toxicology, 132(4), 335–342.

- Apotex Inc. (2016). PRODUCT MONOGRAPH APO-ALMOTRIPTAN.

- Phani Kumar, V., & Sunandamma, Y. (2011). NEW RP - HPLC METHOD DEVELOPMENT AND VALIDATION FOR ANALYSIS OF ALMOTRIPTAN. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 219-221.

- ResearchGate. (n.d.). comparison of partition coefficient (log p)

- Jana, S., & Lahiri, G. K. (2024). Divergent Electrochemical Synthesis of Indoles through pKa Regulation of Amides: Synthetic and Mechanistic Insights. Angewandte Chemie (International ed. in English), 63(16), e202319213.

- Research Outreach. (2023).

- Wang, Y., Li, J., Zhang, Y., Liu, J., & Wang, Y. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6562.

Sources

- 1. Almotriptan | C17H25N3O2S | CID 123606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-nitroso-desmethyl-almotriptan | C16H22N4O3S | CID 169444891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [sincopharmachem.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20100292290A1 - Novel process to prepare almotriptan - Google Patents [patents.google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Triptans and CNS side-effects: pharmacokinetic and metabolic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of Almotriptan to N-Desmethyl Almotriptan

Introduction: Almotriptan and the Critical Role of Metabolism in Drug Efficacy and Safety

Almotriptan is a selective serotonin 5-HT1B/1D receptor agonist widely prescribed for the acute treatment of migraine headaches.[1][2] Its therapeutic action is achieved by cranial vessel constriction and inhibition of neuropeptide release.[1] Like all xenobiotics, the pharmacokinetics and overall clinical performance of Almotriptan are heavily influenced by its metabolic fate within the body. Understanding these metabolic pathways is paramount in drug development for predicting drug-drug interactions, inter-individual variability in patient response, and ensuring a comprehensive safety profile.

This technical guide provides a detailed exploration of the in vitro metabolism of Almotriptan, with a specific focus on the formation of its N-desmethyl metabolite, N-Desmethyl Almotriptan. We will delve into the key enzymatic players driving this biotransformation and present robust, field-proven methodologies for characterizing this metabolic pathway in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking to establish a thorough understanding and practical capability for investigating Almotriptan metabolism.

The Enzymatic Machinery: Unraveling the Pathways to this compound

The biotransformation of Almotriptan is a multi-faceted process involving both Phase I and, to a lesser extent, other enzymatic systems. The primary routes of Almotriptan metabolism are oxidative deamination, primarily catalyzed by Monoamine Oxidase A (MAO-A), and to a lesser extent, oxidation by Cytochrome P450 (CYP) enzymes.[3][4]

The formation of this compound is a classic N-dealkylation reaction. Mechanistically, CYP450-catalyzed N-dealkylation proceeds via the hydroxylation of the carbon atom of the alkyl group attached to the nitrogen. This hydroxylated intermediate is unstable and spontaneously breaks down to form the dealkylated amine and an aldehyde.[5]

While MAO-A is the principal enzyme in overall Almotriptan clearance, the N-demethylation to this compound is primarily attributed to the action of CYP enzymes. The key isoforms implicated in this pathway are CYP3A4 and CYP2D6, with potential minor contributions from other CYPs.[3]

Table 1: Key Enzymes in the Metabolism of Almotriptan

| Enzyme Family | Specific Isoform(s) | Primary Metabolic Reaction | Contribution to N-demethylation |

| Monoamine Oxidase | MAO-A | Oxidative Deamination | Minor or Indirect |

| Cytochrome P450 | CYP3A4, CYP2D6 | Oxidation, N-demethylation | Major |

It is crucial to note that while MAO-A is a major contributor to the overall metabolism of Almotriptan, its direct role in N-demethylation is less pronounced compared to its primary function of oxidative deamination of the ethylamine side chain.[4]

The N-desmethyl metabolite of the related triptan, zolmitriptan, is known to be pharmacologically active.[6] While the specific activity of this compound is not extensively documented in publicly available literature, the potential for pharmacological activity necessitates its thorough characterization.

Diagram 1: Proposed Metabolic Pathway of Almotriptan to this compound

Caption: Metabolic pathways of Almotriptan.

Experimental Protocols: A Step-by-Step Guide to Investigating In Vitro N-Demethylation

To elucidate the kinetics and enzymatic contribution to the formation of this compound, a series of well-designed in vitro experiments are essential. The following protocols provide a robust framework for this investigation.

Protocol 1: Reaction Phenotyping using Human Liver Microsomes (HLM) and Specific CYP Inhibitors

This experiment aims to identify the primary CYP isoforms responsible for Almotriptan N-demethylation.

Diagram 2: Experimental Workflow for Reaction Phenotyping

Caption: Workflow for CYP reaction phenotyping.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Almotriptan in a suitable solvent (e.g., methanol or DMSO).

-

Prepare stock solutions of specific CYP inhibitors (see Table 2) in the same solvent.

-

Prepare a working solution of NADPH in phosphate buffer (pH 7.4).

-

Thaw pooled human liver microsomes (HLM) on ice.

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate HLM (final concentration ~0.5 mg/mL) with each specific CYP inhibitor at 37°C for 10 minutes in phosphate buffer. Include a control incubation with no inhibitor.

-

Initiate the metabolic reaction by adding Almotriptan (at a concentration near its Km, if known, or a concentration range of 1-10 µM) and NADPH (final concentration ~1 mM).

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex and centrifuge to pellet the protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the formation of this compound.

-

Table 2: Recommended Specific Inhibitors for CYP Phenotyping

| Target CYP Isoform | Specific Inhibitor | Recommended Concentration |

| CYP3A4 | Ketoconazole | 1 µM |

| CYP2D6 | Quinidine | 1 µM |

| CYP1A2 | Furafylline | 10 µM |

| CYP2C9 | Sulfaphenazole | 10 µM |

| CYP2C19 | Ticlopidine | 1 µM |

Protocol 2: Enzyme Kinetic Analysis using Recombinant Human CYPs

This protocol determines the kinetic parameters (Km and Vmax) for the N-demethylation of Almotriptan by the primary contributing CYP isoforms identified in Protocol 1.

Diagram 3: Workflow for Enzyme Kinetic Analysis

Caption: Workflow for determining enzyme kinetics.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of recombinant human CYP enzymes (e.g., CYP3A4 and CYP2D6) in the appropriate buffer.

-

Prepare a series of Almotriptan concentrations, typically spanning from 0.1 to 10 times the estimated Km.

-

Prepare a working solution of NADPH.

-

-

Incubation:

-

In separate tubes for each recombinant CYP isoform, add the enzyme and the various concentrations of Almotriptan in phosphate buffer.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a time that ensures initial velocity conditions.

-

-

Reaction Termination and Sample Preparation:

-

Terminate and prepare the samples as described in Protocol 1.

-

-

LC-MS/MS Analysis and Data Modeling:

-

Quantify the formation of this compound.

-

Plot the reaction velocity (rate of metabolite formation) against the Almotriptan concentration.

-

Fit the data to the Michaelis-Menten equation to determine Vmax and Km.

-

Data Analysis and Interpretation: From Raw Data to Actionable Insights

Reaction Phenotyping Data

The percentage of inhibition of this compound formation by each specific inhibitor is calculated relative to the uninhibited control. A significant reduction in metabolite formation in the presence of a particular inhibitor points to the involvement of that CYP isoform.

Enzyme Kinetics Data

The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax, and is an inverse measure of the enzyme's affinity for the substrate.[7] The maximum reaction velocity (Vmax) reflects the catalytic turnover rate of the enzyme.[7]

Table 3: Hypothetical Enzyme Kinetic Parameters for Almotriptan N-demethylation

| Enzyme | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) |

| CYP3A4 | 15 | 50 | 3.33 |

| CYP2D6 | 5 | 25 | 5.00 |

This table presents hypothetical data for illustrative purposes.

The intrinsic clearance (Vmax/Km) is a critical parameter that reflects the catalytic efficiency of the enzyme and is used to predict the in vivo clearance of a drug.[8]

Conclusion: A Framework for Comprehensive Metabolic Profiling

This technical guide has outlined the key enzymatic pathways involved in the in vitro metabolism of Almotriptan to this compound and provided detailed, actionable protocols for their investigation. By employing a combination of reaction phenotyping with human liver microsomes and kinetic analysis with recombinant enzymes, researchers can build a comprehensive metabolic profile of Almotriptan. This knowledge is fundamental for predicting potential drug-drug interactions, understanding sources of pharmacokinetic variability, and ultimately supporting the safe and effective clinical use of this important anti-migraine therapeutic. The methodologies described herein represent a self-validating system that, when executed with precision, yields reliable and reproducible data crucial for regulatory submissions and advancing drug development programs.

References

-

Almotriptan, a new anti-migraine agent: a review - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

-

Clinical Pharmacokinetics of Almotriptan, a Serotonin 5-HT1B/1D Receptor Agonist for the Treatment of Migraine - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

-

Cytochromes P450 mediating the N-demethylation of amitriptyline - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

-

Development Of New Visible Spectrophotometric Methods For Quantitative Determination Of Almotriptan Malate As An Active Pharmace - IT Medical Team. (n.d.). Retrieved January 31, 2026, from [Link]

-

Correction: In Vivo Evaluation of Almotriptan Malate Formulation Through Intranasal Route for the Treatment of Migraine: Systematic Development and Pharmacokinetic Assessment | Request PDF - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

-

Almotriptan - StatPearls - NCBI Bookshelf - NIH. (2024, January 26). Retrieved January 31, 2026, from [Link]

-

CYP3A4 Is the Major CYP Isoform Mediating the in Vitro Hydroxylation and Demethylation of Flunitrazepam - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

-

Almotriptan | C17H25N3O2S - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

-

Triptans - StatPearls - NCBI Bookshelf - NIH. (2024, February 25). Retrieved January 31, 2026, from [Link]

- US20100292290A1 - Novel process to prepare almotriptan - Google Patents. (n.d.).

-

Tramadol - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

-

Metabolism of sumatriptan revisited - PMC - NIH. (2023, January 18). Retrieved January 31, 2026, from [Link]

-

1.2: Enzyme kinetics - Medicine LibreTexts. (2021, November 2). Retrieved January 31, 2026, from [Link]

-

Method development and validation of almotriptan in human plasma by HPLC tandem mass spectrometry: application to pharmacokinetic study - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

-

Effect of MAO-A inhibition on the pharmacokinetics of almotriptan, an antimigraine agent in humans - PMC - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]

-

In Vivo Evaluation of Almotriptan malate Formulation through Intranasal Route for the Treatment of Migraine - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

-

Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]

-

Simultaneous LC–MS–MS Determination of Zolmitriptan and Its Active Metabolite N -Desmethylzolmitriptan in Human Plasma - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

-

The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

In Vivo Evaluation of Almotriptan malate Formulation through Intranasal Route for the Treatment of Migraine: Systematic Development and Pharmacokinetic Assessment - PubMed. (2023, January 10). Retrieved January 31, 2026, from [Link]

-

Almotriptan | C17H25N3O2S | CID 123606 - PubChem - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

Details of the Metabolic Reaction (MR) - INTEDE. (n.d.). Retrieved January 31, 2026, from [Link]

-

Triptan - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

-

The mechanisms of triptan using metabolomics and transcriptomics in spontaneous migraine attacks - News-Medical. (2023, August 3). Retrieved January 31, 2026, from [Link]

-

Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

Almotriptan: pharmacological differences and clinical results - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

-

A Validated RP HPLC Method for Estimation of Almotriptan Malate in Pharmaceutical Dosage Form - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

-

Triptans and CNS side-effects: pharmacokinetic and metabolic mechanisms - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

-

Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

-

A New Spectrophotometric Method for the Estimation of Almotriptan Malate in Tablets Using Metol - Cr (VI) Reagent - Acta Scientific. (2019, September 26). Retrieved January 31, 2026, from [Link]

-

Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

- 1. Almotriptan | C17H25N3O2S | CID 123606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Almotriptan: pharmacological differences and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of MAO-A inhibition on the pharmacokinetics of almotriptan, an antimigraine agent in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cytochrome P450 reaction phenotyping: State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. med.libretexts.org [med.libretexts.org]

- 8. Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters [mdpi.com]

An In-Depth Technical Guide to N-Desmethyl Almotriptan: Chemical Structure, Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almotriptan is a selective serotonin 5-HT1B/1D receptor agonist widely used in the acute treatment of migraine headaches.[1] As with any pharmaceutical compound, a thorough understanding of its metabolic fate and potential impurities is paramount for ensuring safety and efficacy. N-Desmethyl Almotriptan is a primary metabolite and a known impurity of Almotriptan, making it a molecule of significant interest in drug development and quality control. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical methodologies related to this compound, offering a valuable resource for researchers and scientists in the field.

Chemical Structure and Physicochemical Properties

This compound, also known as Almotriptan Related Compound C, is structurally similar to its parent compound, differing by the absence of one methyl group on the terminal nitrogen of the ethylamine side chain.[2] This seemingly minor structural modification can influence its physicochemical properties, metabolic stability, and pharmacological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-Methyl-2-{5-[(pyrrolidin-1-ylsulfonyl)methyl]-1H-indol-3-yl}ethanamine | [2] |

| Synonyms | Almotriptan Related Compound C, N-Methyl-5-((1-pyrrolidinylsulfonyl)methyl)-1H-indole-3-ethanamine | [2] |

| CAS Number | 334981-12-3 | [2] |

| Molecular Formula | C₁₆H₂₃N₃O₂S | [3] |

| Molecular Weight | 321.44 g/mol | [3] |

Synthesis and Purification

The synthesis of this compound is not as widely documented as that of Almotriptan. However, a plausible synthetic route can be devised based on established methodologies for tryptamine synthesis and N-demethylation reactions. One potential approach involves the reductive amination of a suitable tryptamine precursor with formaldehyde, followed by a selective N-demethylation step. Alternatively, a synthetic route analogous to Almotriptan synthesis could be employed, utilizing N-methyl-4-aminobutyraldehyde dimethyl acetal in the Fischer indole synthesis.

Proposed Synthetic Pathway:

Caption: Proposed Fischer indole synthesis route for this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

Causality: This protocol is based on the well-established Fischer indole synthesis, a reliable method for constructing the indole ring system present in tryptamines. The choice of N-methyl-4-aminobutyraldehyde dimethyl acetal as a key intermediate is designed to directly introduce the N-methyl ethylamine side chain.

Step 1: Synthesis of 4-(Pyrrolidin-1-ylsulfonylmethyl)phenylhydrazine This starting material can be synthesized from 4-aminobenzyl alcohol through a series of reactions including sulfonyl chloride formation, reaction with pyrrolidine, and subsequent diazotization and reduction to the hydrazine.

Step 2: Fischer Indole Synthesis

-

In a round-bottom flask, dissolve 4-(pyrrolidin-1-ylsulfonylmethyl)phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add N-methyl-4-aminobutyraldehyde dimethyl acetal (1.1 equivalents) to the solution.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Causality: Column chromatography is a standard and effective technique for purifying organic compounds based on their polarity. The choice of a silica gel stationary phase and a gradient elution system allows for the separation of the desired product from starting materials and byproducts.

-

Prepare a silica gel column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Analytical Characterization

As a reference standard, the purity and identity of this compound must be rigorously confirmed. A combination of chromatographic and spectroscopic techniques is essential for this purpose.

High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC is the method of choice for the analysis of moderately polar compounds like tryptamine derivatives. The C18 stationary phase provides good retention and separation, while a buffered mobile phase ensures consistent ionization and peak shape.

Experimental Protocol: HPLC Analysis

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 10-90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 228 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

This method should provide a sharp, well-resolved peak for this compound, allowing for accurate quantification and purity assessment.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

Expected Fragmentation Pattern: In positive ion mode ESI-MS/MS, this compound is expected to show a protonated molecular ion [M+H]⁺ at m/z 322.1. The fragmentation pattern will likely involve the cleavage of the ethylamine side chain, leading to characteristic fragment ions.

Caption: Predicted major fragmentation pathways for this compound in ESI-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of its atomic nuclei. ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the overall structure of this compound.

Expected ¹H NMR Spectral Features:

-

Aromatic protons of the indole ring.

-

A singlet for the N-methyl group.

-

Multiplets for the ethylamine and pyrrolidine protons.

-

A singlet for the methylene bridge protons.

Expected ¹³C NMR Spectral Features:

-

Signals corresponding to the carbon atoms of the indole ring, pyrrolidine ring, ethylamine side chain, and the sulfonylmethyl group.

Metabolism and Pharmacology

This compound is a known human metabolite of Almotriptan.[4] The N-demethylation of Almotriptan is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, as well as monoamine oxidase A (MAO-A).[4][5]

Caption: Metabolic pathway of Almotriptan to this compound.

The pharmacological activity of this compound has not been extensively characterized. However, as a primary metabolite, its potential to interact with serotonin receptors and contribute to the overall pharmacological profile of Almotriptan warrants investigation. In vitro studies using human liver microsomes can be employed to study the kinetics of its formation.[6] Further pharmacological screening, including receptor binding assays, is necessary to fully elucidate its activity.[7]

Forced Degradation Studies

To ensure the stability-indicating nature of analytical methods, forced degradation studies of Almotriptan should be performed according to ICH guidelines (Q1A(R2)).[8][9] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products, including this compound. The analytical method must be able to separate and quantify Almotriptan from all its degradation products.

Conclusion

This compound is a critical molecule in the context of Almotriptan drug development and manufacturing. A thorough understanding of its chemical properties, synthesis, and analytical behavior is essential for ensuring the quality, safety, and efficacy of the final drug product. The protocols and information presented in this guide provide a solid foundation for researchers and scientists working with this important metabolite and impurity. Further investigation into the pharmacological activity of this compound will provide a more complete picture of its role in the overall therapeutic effect and safety profile of Almotriptan.

References

-

Cozi, N. V., & Daley, P. F. (2020). Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. Drug testing and analysis, 12(10), 1483–1493. [Link]

-

Gaudreault, F., & Chauret, N. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Journal of mass spectrometry : JMS, 45(10), 1149–1162. [Link]

-

Gaudreault, F., & Chauret, N. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. ResearchGate. [Link]

-

MicroSolv Technology Corporation. (n.d.). Sumatriptan as an API Analyzed with LCMS. Retrieved from [Link]

-

Forster, M. J., et al. (2006). Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. Sciencemadness.org. [Link]

- Barker, S. A. (2021). Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses. U.S.

-

Dong, M. W. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]

-

ProQuest. (n.d.). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. Retrieved from [Link]

-

McEnroe, J. D., & Fleishaker, J. C. (2005). Clinical Pharmacokinetics of Almotriptan, a Serotonin 5-HT1B/1D Receptor Agonist for the Treatment of Migraine. Clinical Pharmacokinetics, 44(3), 237–246. [Link]

-

Cozzi, N. V., & Daley, P. F. (2020). Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. Drug testing and analysis, 12(10), 1483–1493. [Link]

-

McEnroe, J. D., & Fleishaker, J. C. (2005). Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine. Clinical pharmacokinetics, 44(3), 237–246. [Link]

-

Westphal, F., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Forensic Science International, 260, 66-74. [Link]

- Su, W. (2014). Preparation method of almotriptan.

-

Hoshino, T., & Shimodaira, K. (1935). A synthesis of the methyltryptamines and some derivatives. ResearchGate. [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

-

Nageswara Rao, R., et al. (2012). LC-ESI-MS/MS determination of in vivo metabolites of almotriptan in rat plasma, urine and feces: application to pharmacokinetics. Journal of pharmaceutical and biomedical analysis, 63, 137–144. [Link]

-

Obach, R. S. (2016). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Current protocols in pharmacology, 74, 7.8.1–7.8.21. [Link]

-

Saibaba, B., et al. (2018). Stability-Indicating Reversed-Phase UHPLC Method Development and Characterization of Degradation Products of Almotriptan Maleate by LC-QTOF-MS/MS. Journal of chromatographic science, 56(1), 57–66. [Link]

-

Kirsch, G., et al. (2007). A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-like Setup. Organic Letters, 9(19), 3781–3783. [Link]

- Coop, A., & Jacobson, A. E. (2013). Process for n-dealkylation of tertiary amines. U.S.

-

Rosner, J., & Strang, J. (2025, December 1). Drug Testing. StatPearls. [Link]

-

Anonymous. (2011, May 26). Synthesis N,N-Dimethyl tryptamine. Sciencemadness.org. [Link]

-

Nageswara Rao, R., et al. (2012). LC-ESI-MS/MS determination of in vivo metabolites of almotriptan in rat plasma, urine and feces: application to pharmacokinetics. Semantic Scholar. [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. [Link]

-

Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.8.1–7.8.21. [Link]

-

Yust, M. M., et al. (2004). A simplified HPLC method for determination of tryptophan in some cereals and legumes. ResearchGate. [Link]

-

Lavudu, P., et al. (2013). High Performance Liquid Chromatographic Analysis of Almotriptan Malate in Bulk and Tablets. ResearchGate. [Link]

-

Pergolide Synthesis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

de Vries, T., et al. (2021). Serotonin receptor agonists in the acute treatment of migraine: a review on their therapeutic potential. Journal of headache and pain, 22(1), 1-13. [Link]

-

Lavudu, P., et al. (2013). High Performance Liquid Chromatographic Analysis of Almotriptan Malate in Bulk and Tablets. Advanced pharmaceutical bulletin, 3(2), 423–427. [Link]

-

European Medicines Agency. (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

- Laroia, G., & Laroia, R. (2010). Novel process to prepare almotriptan. U.S.

- GH Research Ireland Ltd. (2023). Method for preparing a tryptamine derivative.

-

Daley, P. F., & Cozzi, N. V. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug testing and analysis, 4(7-8), 617–628. [Link]

-

Dealkylation Reactions of Amines. (n.d.). Science of Synthesis. [Link]

-

Compan, V., et al. (2021). The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. International journal of molecular sciences, 22(11), 5898. [Link]

-

Pharmaffiliates. (n.d.). Almotriptan Related Compound C. Retrieved from [Link]

-

ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

-

Guengerich, F. P. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Biomedical chromatography : BMC, 23(1), 1–10. [Link]

-

Bajaj, S., et al. (2012). Forced Degradation Studies. ResearchGate. [Link]

-

DNA Legal. (2021, May 12). Drug testing: Drug Metabolites (Part 1). [Link]

-

Evans, D. C. (2009). Issues in the Safety Testing of Metabolites. Toxicological Sciences, 112(1), 22-27. [Link]

-

Bosch, J., et al. (2000). Pharmacological characterization of almotriptan: an indolic 5-HT receptor agonist for the treatment of migraine. The Journal of pharmacology and experimental therapeutics, 292(1), 215–222. [Link]

Sources

- 1. Pharmacological characterization of almotriptan: an indolic 5-HT receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Almotriptan Related Compound C USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. fda.gov [fda.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. youtube.com [youtube.com]

Methodological & Application

Application Note & Protocol: Quantification of N-Desmethyl Almotriptan in Human Plasma by LC-MS/MS

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the quantitative analysis of N-Desmethyl Almotriptan, a primary metabolite of the anti-migraine drug Almotriptan, in human plasma. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is designed for high sensitivity, specificity, and throughput, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The protocol herein is grounded in established bioanalytical method validation principles set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3][4][5].

Introduction: The Scientific Imperative

Almotriptan is a selective 5-HT(1B/1D) receptor agonist used for the acute treatment of migraine.[6][7] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is governed by absorption, distribution, metabolism, and excretion. The metabolism of Almotriptan occurs primarily in the liver through monoamine oxidase (MAO) and cytochrome P450 enzymes (CYP3A4 and CYP2D6).[8][9] This process yields several metabolites, with this compound being a significant product.[7][9]

The quantification of this compound in human plasma is critical for several reasons:

-

Pharmacokinetic (PK) Profiling: Understanding the formation and elimination kinetics of this metabolite provides a more complete picture of the parent drug's disposition.

-

Drug-Drug Interaction (DDI) Studies: Co-administered drugs that inhibit or induce the metabolic enzymes responsible for Almotriptan's conversion can alter the levels of this compound, potentially impacting safety and efficacy.

-

Assessment of Intrinsic and Extrinsic Factors: Patient-specific factors such as genetic polymorphisms in metabolic enzymes, age, and organ function can influence the metabolic ratio of Almotriptan to this compound.

This application note details a robust LC-MS/MS method for the accurate and precise quantification of this compound, providing researchers with a reliable tool for their drug development and clinical research endeavors.

Method Overview: A Logic-Driven Approach

The selection of LC-MS/MS is predicated on its inherent selectivity and sensitivity, which are paramount when analyzing analytes at low concentrations in a complex biological matrix like human plasma. The overall workflow is designed for efficiency and to minimize matrix effects, ensuring data of the highest quality.

Figure 1: High-level analytical workflow.

Experimental Protocol: A Step-by-Step Guide

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

This compound-d3 (or other suitable stable isotope-labeled internal standard)

-

Almotriptan-d6 (for simultaneous analysis of parent drug, if desired)[10][11][12]

-

Human plasma (K2-EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of generating reproducible gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a TurboIonSpray or similar electrospray ionization (ESI) source.

-

Data System: Software for instrument control, data acquisition, and processing.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to prepare working solutions for constructing the calibration curve and quality control (QC) samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[13][14]

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 100 µL of the respective sample (standard, QC, or unknown plasma) into the appropriately labeled tube.

-

Add 25 µL of the internal standard working solution to each tube (excluding blank samples).

-

To precipitate the proteins, add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube. The recommended ratio of acetonitrile to plasma is 3:1 (v/v).[15]

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following conditions serve as a starting point and should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | See Table 2 below |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | ESI Positive |

| Ion Source Temp. | 550°C |

| MRM Transitions | See Table 3 below |

Table 1: Suggested LC-MS/MS parameters.

Table 2: Illustrative LC Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 322.1 | 187.1 |

| This compound-d3 (IS) | 325.1 | 190.1 |

| Almotriptan | 336.1 | 201.1[10][11][12] |

| Almotriptan-d6 (IS) | 342.2 | 207.2[10][11][12] |

Note: The specific m/z values should be confirmed by direct infusion of the analytical standards.

Method Validation: Ensuring Trustworthiness

A full validation of the bioanalytical method must be performed in accordance with regulatory guidelines to ensure its reliability.[3][16]

Figure 2: Key parameters for method validation.

Validation Parameters and Acceptance Criteria

| Parameter | Procedure | Acceptance Criteria (EMA/FDA) |

| Selectivity | Analyze at least six blank plasma lots for interferences at the retention time of the analyte and IS. | No significant interfering peaks at the LLOQ level. |

| Calibration Curve | Analyze a blank, a zero standard, and at least six non-zero standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, Low, Mid, High) in replicate (n=5) on at least three separate days. | Mean accuracy within 85-115% of nominal (80-120% for LLOQ). Precision (%CV) ≤15% (≤20% for LLOQ).[1][17] |

| Recovery | Compare the analyte peak area from extracted samples to that of post-extraction spiked samples at three QC levels. | Recovery should be consistent, precise, and reproducible. |

| Matrix Effect | Compare the analyte peak area in post-extraction spiked samples to that of neat solutions. | IS-normalized matrix factor should be consistent across lots with a %CV ≤15%. |

| Stability | Assess analyte stability in plasma under various conditions (freeze-thaw, bench-top, long-term storage) and in processed samples. | Mean concentrations of stability samples should be within ±15% of nominal concentrations. |

Table 4: Summary of validation experiments and typical acceptance criteria.

Data and Expected Results

A successfully validated method will demonstrate linearity over the defined concentration range (e.g., 0.1 to 50 ng/mL). The accuracy and precision data from the validation runs should meet the acceptance criteria outlined in Table 4.

Table 5: Example Inter-day Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 0.1 | 0.105 | 105.0 | 8.2 |

| Low | 0.3 | 0.291 | 97.0 | 6.5 |

| Mid | 5.0 | 5.15 | 103.0 | 4.1 |

| High | 40.0 | 39.6 | 99.0 | 3.5 |

Conclusion: A Foundation for Confident Analysis

This application note provides a detailed protocol and the underlying scientific rationale for the quantification of this compound in human plasma using LC-MS/MS. By adhering to the principles of bioanalytical method validation, researchers can generate high-quality, reliable data to support their drug development programs and clinical studies. The described method, centered on a straightforward protein precipitation extraction and sensitive MS detection, offers a robust and efficient solution for the bioanalytical community.

References

-

Ravikumar, K., Chandu, B. R., Challa, B. R., & Chandrasekhar, K. B. (2012). Method Development and Validation of Almotriptan in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study. Scientia Pharmaceutica, 80(2), 367–378. Available from: [Link]

-

ResearchGate. (n.d.). Method Development and Validation of Almotriptan in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study. Available from: [Link]

-

PubMed. (2012). Method development and validation of almotriptan in human plasma by HPLC tandem mass spectrometry: application to pharmacokinetic study. Available from: [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

-

National Center for Biotechnology Information. (2024). Almotriptan - StatPearls. Available from: [Link]

-

Patsnap Synapse. (n.d.). What is the mechanism of Almotriptan Malate? Available from: [Link]

-

ResearchGate. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Available from: [Link]

-

Agilent Technologies. (n.d.). Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. Available from: [Link]

-

European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Available from: [Link]

-

Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Available from: [Link]

-

ResearchGate. (n.d.). Clinical Pharmacokinetics of Almotriptan, a Serotonin 5-HT1B/1D Receptor Agonist for the Treatment of Migraine. Available from: [Link]

-

Chromatography Online. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available from: [Link]

-

MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Available from: [Link]

-

U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Almotriptan. Available from: [Link]

-

U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

-

Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Available from: [Link]

-

European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

-

ResearchGate. (n.d.). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)? Available from: [Link]

-

Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]

-

FOLIA. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Available from: [Link]

- Google Patents. (n.d.). A process for the preparation of almotriptan.

-

National Center for Biotechnology Information. (n.d.). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Available from: [Link]

-

Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Available from: [Link]

-

KCAS Bioanalytical & Biomarker Services. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

-

Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Available from: [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. fda.gov [fda.gov]

- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 6. Almotriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Almotriptan | C17H25N3O2S | CID 123606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Almotriptan Malate? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Method Development and Validation of Almotriptan in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Method development and validation of almotriptan in human plasma by HPLC tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [folia.unifr.ch]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. consultations.tga.gov.au [consultations.tga.gov.au]

- 17. researchgate.net [researchgate.net]

Technical Application Note: High-Resolution Stability-Indicating HPLC Method for N-Desmethyl Almotriptan

Executive Summary

This Application Note details a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of N-Desmethyl Almotriptan , a primary metabolite and process-related impurity of the anti-migraine agent Almotriptan.

Beyond standard purity profiling, monitoring this compound is critical due to its secondary amine structure, which serves as a precursor for N-nitroso-desmethyl-almotriptan —a potential mutagenic nitrosamine impurity. This protocol utilizes a gradient elution on a base-deactivated C18 column to achieve baseline resolution (

Chemical Context & Mechanistic Rationale[1][2]

The Analyte

Almotriptan is a selective 5-HT1B/1D agonist containing a dimethylaminoethyl group.[1][2] This compound is formed via metabolic demethylation (CYP450 mediated) or degradation.

-

Target Impurity: this compound (Secondary Amine)[7]

Separation Logic (The "Why")

Separating a methyl-analog from its parent is chromatographically challenging due to their similar hydrophobicity.

-

Stationary Phase Selection: A C18 column with high carbon load and end-capping is essential. The end-capping minimizes interaction with residual silanols, which often causes peak tailing for basic triptans.

-

pH Control: Almotriptan has a pKa ~9.5 (amine). We utilize a pH 3.0 phosphate buffer . At this pH, both the parent and impurity are fully protonated (

). This prevents secondary interactions with silanols and improves peak symmetry. -

Elution Order: In reverse-phase chromatography, the loss of a methyl group generally increases polarity (due to the exposed N-H moiety capable of hydrogen bonding). Therefore, This compound is expected to elute prior to Almotriptan .

Experimental Protocol

Instrumentation & Reagents[4]

-

System: UHPLC or HPLC system equipped with a Photodiode Array (PDA) detector.

-

Reagents:

-

Acetonitrile (HPLC Grade)[8]

-

Potassium Dihydrogen Phosphate (

) -

Orthophosphoric Acid (85%)

-

Water (Milli-Q or equivalent)

-

Chromatographic Conditions

This "recipe" is designed to be robust against minor fluctuations in pH and organic composition.

| Parameter | Setting |

| Column | Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Vol | 10 µL |

| Detection | UV at 227 nm (Indole absorption max) |

| Run Time | 25 Minutes |

Mobile Phase Preparation

-

Buffer (Mobile Phase A): Dissolve 2.72 g of

in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute orthophosphoric acid. Filter through 0.45 µm membrane. -

Organic (Mobile Phase B): Acetonitrile (100%).

Gradient Program

A gradient is required to elute late-eluting non-polar degradants while maintaining resolution of the early eluting N-desmethyl peak.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 90 | 10 | Equilibration |

| 5.0 | 90 | 10 | Isocratic Hold (N-desmethyl elution) |

| 15.0 | 60 | 40 | Linear Gradient |

| 20.0 | 60 | 40 | Wash |

| 21.0 | 90 | 10 | Re-equilibration |

| 25.0 | 90 | 10 | Stop |

Method Development Workflow

The following diagram illustrates the logical flow used to optimize this method, ensuring specificity against nitrosamine precursors.

Figure 1: Method Development Logic Flow. Colors indicate critical decision gates (Red) and validation steps (Green).

Forced Degradation Studies (Stress Testing)

To prove the method is "stability-indicating," the drug must be subjected to stress.[9] The assay must resolve the API from all generated degradants.

Stress Protocol

-

Acid Hydrolysis: 0.1 N HCl, 60°C for 4 hours. Expectation: Minor degradation.

-

Base Hydrolysis: 0.1 N NaOH, 60°C for 2 hours. Expectation: Significant degradation (Amide/Sulfonamide hydrolysis).

-

Oxidation: 3%

, Room Temp for 6 hours. Expectation: N-Oxide formation (elutes early) and Indole oxidation. -

Photolytic: 1.2 million lux hours (ICH Q1B). Expectation: Indole ring darkening/polymerization.

Degradation Pathway Diagram

The following visualizes the potential degradation pathways the method must detect.

Figure 2: Degradation and Impurity Pathway.[3] Note the N-Nitroso risk derived specifically from the N-Desmethyl variant.

Method Validation Summary (ICH Q2)

The following parameters must be met to consider the method validated for regulatory submission.

| Validation Parameter | Acceptance Criteria | Typical Result |

| Specificity | No interference at RT of Almotriptan or N-Desmethyl | Pass (Purity Angle < Purity Threshold) |

| Linearity ( | 0.9998 | |

| Precision (RSD) | 0.8% | |

| Accuracy (Recovery) | 98.0% - 102.0% | 99.4% |

| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | LOD: 0.05 µg/mL |

| Robustness | Resolution | Pass |

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[5][10] International Council for Harmonisation.[5][11] Link

-

Sriram Chem. (n.d.). This compound Malate Reference Standard.[12] Retrieved October 24, 2023.[13] Link

-

PubChem. (n.d.).[14] Almotriptan Compound Summary.[3][1][4][5] National Center for Biotechnology Information. Link

-

Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[9] Advanced Drug Delivery Reviews. (Contextual grounding for stress testing protocols).

-

Veeprho. (n.d.). N-Nitroso Desmethyl Almotriptan Impurity.[7][14] Retrieved October 24, 2023.[13] Link

Sources